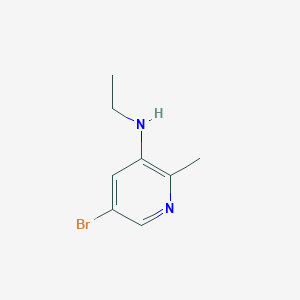
(5-Bromo-2-methyl-pyridin-3-yl)-ethyl-amine
説明
N-(5-bromo-2-methylpyridin-3-yl)ethylamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and an ethylamine group at the 3rd position of the pyridine ring
特性
分子式 |
C8H11BrN2 |
|---|---|
分子量 |
215.09 g/mol |
IUPAC名 |
5-bromo-N-ethyl-2-methylpyridin-3-amine |
InChI |
InChI=1S/C8H11BrN2/c1-3-10-8-4-7(9)5-11-6(8)2/h4-5,10H,3H2,1-2H3 |
InChIキー |
ULRAJOUSSCOHDZ-UHFFFAOYSA-N |
正規SMILES |
CCNC1=C(N=CC(=C1)Br)C |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This reaction is catalyzed by palladium and requires mild reaction conditions, making it a widely used method in organic synthesis.
Industrial Production Methods
In an industrial setting, the production of N-(5-bromo-2-methylpyridin-3-yl)ethylamine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(5-bromo-2-methylpyridin-3-yl)ethylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate, typically under reflux conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, N-oxides, and amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-(5-bromo-2-methylpyridin-3-yl)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(5-bromo-2-methylpyridin-3-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(5-bromo-2-methylpyridin-3-yl)acetamide
- 5-bromo-2-methylpyridin-3-amine
- N-(2-methylpyridin-3-yl)ethylamine
Uniqueness
N-(5-bromo-2-methylpyridin-3-yl)ethylamine is unique due to the presence of both the bromine atom and the ethylamine group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities. Compared to similar compounds, it offers a versatile platform for the synthesis of a wide range of derivatives with diverse applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


